Benzoic acid, 2-[(3,7-dimethyl-2,6-octadien-1-ylidene)amino]-, methyl ester
Description
Benzoic acid, 2-[(3,7-dimethyl-2,6-octadien-1-ylidene)amino]-, methyl ester is an organic compound with the molecular formula C18H23NO2. This compound is known for its unique structure, which includes a benzoic acid moiety linked to a methyl ester group through a 3,7-dimethyl-2,6-octadien-1-ylidene amino linkage. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Properties
CAS No. |
67801-47-2 |
|---|---|
Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
methyl 2-[[(2E)-3,7-dimethylocta-2,6-dienylidene]amino]benzoate |
InChI |
InChI=1S/C18H23NO2/c1-14(2)8-7-9-15(3)12-13-19-17-11-6-5-10-16(17)18(20)21-4/h5-6,8,10-13H,7,9H2,1-4H3/b15-12+,19-13? |
InChI Key |
JWXAUDGXBFALGZ-ICPRKQRHSA-N |
SMILES |
CC(=CCCC(=CC=NC1=CC=CC=C1C(=O)OC)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/C=NC1=CC=CC=C1C(=O)OC)/C)C |
Canonical SMILES |
CC(=CCCC(=CC=NC1=CC=CC=C1C(=O)OC)C)C |
Other CAS No. |
67801-47-2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-[(3,7-dimethyl-2,6-octadien-1-ylidene)amino]-, methyl ester typically involves the reaction of benzoic acid derivatives with appropriate amines and aldehydes. One common method involves the condensation of 2-aminobenzoic acid with 3,7-dimethyl-2,6-octadienal in the presence of a suitable catalyst under reflux conditions. The resulting product is then esterified using methanol and an acid catalyst to yield the desired methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(3,7-dimethyl-2,6-octadien-1-ylidene)amino]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the octadienylidene moiety to single bonds.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields saturated derivatives.
Substitution: Results in halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-[(3,7-dimethyl-2,6-octadien-1-ylidene)amino]-, methyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-[(3,7-dimethyl-2,6-octadien-1-ylidene)amino]-, methyl ester involves its interaction with various molecular targets. The compound can inhibit the growth of microorganisms by disrupting their cell membranes. It may also exert antioxidant effects by scavenging free radicals and reducing oxidative stress. In medicinal applications, it can modulate signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-methoxy-, methyl ester: Similar structure but with a methoxy group instead of the octadienylidene amino linkage.
Butanoic acid, 3-methyl-, 3,7-dimethyl-2,6-octadienyl ester: Contains a similar octadienyl moiety but linked to butanoic acid instead of benzoic acid.
Uniqueness
Benzoic acid, 2-[(3,7-dimethyl-2,6-octadien-1-ylidene)amino]-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry, making it a valuable compound for scientific investigations .
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